Ganoderic-acid-D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Ganoderic acid D is primarily obtained through the extraction and purification from Ganoderma lucidum. The biosynthesis of ganoderic acids, including ganoderic acid D, involves the mevalonate pathway. This pathway starts with acetyl-coenzyme A, which undergoes a series of enzymatic reactions to form lanosterol, the precursor of ganoderic acids .
Industrial Production Methods: Industrial production of ganoderic acid D involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic engineering approaches are also being explored to increase the production of ganoderic acid D by manipulating the biosynthetic pathway in heterologous hosts like Saccharomyces cerevisiae .
化学反応の分析
Types of Reactions: Ganoderic acid D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize ganoderic acid D.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used to reduce ganoderic acid D.
Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ganoderic acid D, which may exhibit different pharmacological properties .
科学的研究の応用
Ganoderic acid D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Ganoderic acid D is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in the treatment of various cancers, including colon cancer, by inhibiting energy reprogramming in cancer cells
作用機序
Ganoderic acid D is part of a family of ganoderic acids, which includes ganoderic acid A, ganoderic acid B, ganoderic acid C, and others. These compounds share a similar tetracyclic triterpenoid structure but differ in their functional groups and bioactivities .
Uniqueness:
Potent Anticancer Properties: Ganoderic acid D is particularly noted for its strong anticancer effects compared to other ganoderic acids.
Specific Molecular Targets: It uniquely targets SIRT3 and cyclophilin D, which are not commonly targeted by other ganoderic acids.
類似化合物との比較
Ganoderic Acid A: Known for its antioxidative and hepatoprotective activities.
Ganoderic Acid B: Exhibits anti-inflammatory and immunomodulatory effects.
Ganoderic Acid C: Studied for its cytotoxic and antinociceptive properties.
特性
分子式 |
C30H42O7 |
---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
(6R)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21?,28+,29-,30+/m1/s1 |
InChIキー |
YTVGSCZIHGRVAV-FTRKVESOSA-N |
異性体SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
正規SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。